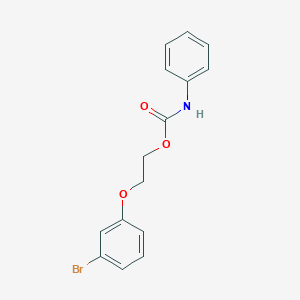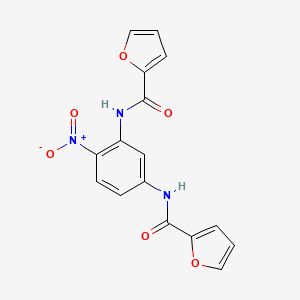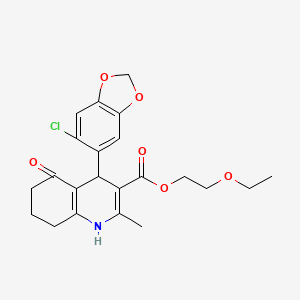![molecular formula C18H25ClN2O B5151847 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C19H26ClN2O.
Wirkmechanismus
The exact mechanism of action of 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is responsible for its antipsychotic and anxiolytic properties.
Biochemical and Physiological Effects:
The compound has been shown to have a significant impact on the levels of dopamine and serotonin in the brain. It has been found to increase the levels of serotonin and decrease the levels of dopamine. This biochemical effect is responsible for its antipsychotic and anxiolytic properties. The compound has also been shown to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide in lab experiments is its high potency and selectivity. It has been found to be highly effective in animal models of various disorders. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide. One potential direction is to study its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective analogs of this compound for therapeutic use. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
In conclusion, 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry. It exhibits antipsychotic, analgesic, and anxiolytic properties and has been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Its mechanism of action involves acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. While it has several advantages for lab experiments, such as high potency and selectivity, it also has limitations such as low solubility in water. There are several future directions for the research on this compound, including studying its potential use in the treatment of other neurological disorders and developing more potent and selective analogs.
Synthesemethoden
The synthesis of 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide involves the reaction of 2-chlorobenzylamine with cyclopropylamine in the presence of a catalyst to form 1-(2-chlorobenzyl)-4-piperidinyl-cyclopropylamine. This intermediate product is then reacted with propanoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antipsychotic, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-17-4-2-1-3-15(17)13-21-11-9-14(10-12-21)5-8-18(22)20-16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHANEPQCKBCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[1-(2-chlorobenzyl)piperidin-4-yl]-N-cyclopropylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)


![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)

![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)
![4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5151825.png)
![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)